molecular formula C9H5IN2 B2691796 3-iodo-1H-indole-7-carbonitrile CAS No. 2170826-58-9

3-iodo-1H-indole-7-carbonitrile

Cat. No.: B2691796
CAS No.: 2170826-58-9
M. Wt: 268.057
InChI Key: UKENBFMERQCASF-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole-7-carbonitrile is a high-value chemical scaffold designed for research and development in medicinal chemistry, particularly in the field of protein kinase inhibition. Protein kinases are enzymes critical to cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease . This compound serves as a core fragment for the design of new inhibitors targeting these enzymes. Its molecular structure incorporates key features, including an indole ring system that often forms part of the pharmacophore, interacting with the ATP-binding pocket of target kinases . The carbonitrile group at the 3-position and the iodine atom at the 7-position are particularly significant. Research suggests the iodine atom may facilitate halogen bonding with amino acids in the kinase binding site, a valuable interaction for enhancing inhibitor potency and selectivity . The synthetic route to this compound has been established, involving a Friedel–Crafts acylation of commercially available 7-iodoindole, followed by an oxime synthesis and decarboxylation/dehydration sequence . The structural identity of the final product can be confirmed through elemental analysis and comprehensive spectroscopic methods, including IR, NMR, and EI-MS. The purity of the crystalline material has been demonstrated to exceed >95% as assessed by two independent HPLC methods, making it suitable for rigorous biological studies . Researchers can leverage this compound as a versatile building block to develop novel therapeutic agents for oncologic and non-oncologic diseases linked to protein kinase activity. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-indole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKENBFMERQCASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Approaches to 3 Iodo 1h Indole 7 Carbonitrile and Analogous Indole Systems

Precursor-Based Synthesis of Iodinated Indole (B1671886) Scaffolds

A common and effective strategy for the synthesis of 3-iodo-1H-indole-7-carbonitrile involves a multi-step sequence starting from a pre-functionalized indole precursor. This approach allows for the controlled and sequential introduction of the desired iodo and cyano groups.

Synthetic Routes Involving 7-Iodoindole Starting Materials

The synthesis of this compound can be efficiently achieved starting from the commercially available 7-iodoindole. mdpi.comdoaj.org This precursor serves as a key building block, with the iodine atom at the 7-position being relatively stable throughout the subsequent reaction sequence. The synthesis of 7-substituted indoles, including 7-iodoindole, can also be accomplished through methods like the thallation of N-formylindoline. nih.gov Furthermore, biotransformation processes provide a direct route to L-7-halotryptophans from the corresponding haloindoles, highlighting the utility of these precursors. nih.gov

Friedel–Crafts Acylation Strategies in Indole Functionalization

A critical step in the precursor-based synthesis is the introduction of a functional group at the C3 position of the 7-iodoindole ring, which can then be converted to the nitrile. The Friedel–Crafts acylation is a powerful method for this purpose. researchgate.netlscollege.ac.in In a typical procedure, 7-iodoindole is acylated at the C3 position using an acylating agent like oxalyl dichloride in a suitable solvent such as diethyl ether. mdpi.comresearchgate.net This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, with aluminum trichloride (B1173362) being a common choice. lscollege.ac.inresearchgate.net The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich indole ring, preferentially at the C3 position. This yields an intermediate, such as 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid, which is then carried forward to the next step. mdpi.comdoaj.org

Table 1: Friedel-Crafts Acylation of 7-Iodoindole
ReactantAcylating AgentCatalyst/SolventProductYieldReference
7-IodoindoleOxalyl dichlorideDiethyl ether2-(7-Iodo-1H-indol-3-yl)-2-oxoacetic acid50% mdpi.comresearchgate.net

Oxime Synthesis and Subsequent Transformations for Nitrile Group Installation

The conversion of the C3-acyl group to a nitrile is often achieved via an oxime intermediate. The keto-acid intermediate from the Friedel-Crafts acylation is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297). mdpi.comresearchgate.net This reaction typically takes place in a mixture of ethanol (B145695) and water under reflux conditions to form the corresponding oxime. mdpi.com The oxime then undergoes a dehydration reaction to yield the desired nitrile. nih.govacs.org This dehydration can be accomplished using various reagents. One reported method involves heating the oxime, leading to a decarboxylation/dehydration sequence to form the 3-carbonitrile. mdpi.comdoaj.org Other mild and efficient methods for converting aldoximes to nitriles include the use of reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Mechanochemical approaches for oxime synthesis have also been explored as a safer and more environmentally friendly alternative to traditional solution-phase reactions. mdpi.com

Table 2: Oxime Formation and Conversion to Nitrile
Starting MaterialReagents and ConditionsProductYieldReference
2-(7-Iodo-1H-indol-3-yl)-2-oxoacetic acidH₂NOH·HCl, NaOAc, EtOH, H₂O, reflux7-Iodo-1H-indole-3-carbonitrile59% mdpi.comresearchgate.net

Direct Functionalization Methodologies for this compound

Direct functionalization methods offer a more atom-economical approach to synthesizing this compound by avoiding the multi-step precursor-based routes. These methods involve the direct and regioselective introduction of the iodo and cyano groups onto the indole scaffold.

Regioselective Iodination Techniques for Indole Systems

The regioselective iodination of the indole ring is a crucial step in direct functionalization strategies. While the C3 position of indole is the most nucleophilic and generally the most reactive towards electrophiles, achieving iodination at other positions often requires specific reagents and conditions. For the synthesis of 3-iodoindoles, electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using iodine in dichloromethane (B109758) has been shown to be an effective method, producing excellent yields. nih.gov Various iodinating reagents can be employed for the direct iodination of indoles, including N-iodosuccinimide (NIS). The use of N-chlorosuccinimide and sodium iodide in acetic acid is an efficient method for the regioselective iodination of electron-rich aromatic compounds, including indoles. researchgate.net It is important to note that achieving regioselectivity can be challenging, and direct iodination of an indole already bearing a cyano group at the 7-position would likely lead to iodination at the more reactive C3 position. Conversely, direct iodination of indole itself typically yields 3-iodoindole. The selective functionalization at the C7 position is notably difficult and often requires the use of directing groups or the reduction of the indole to an indoline (B122111) to achieve the desired regioselectivity. nih.gov

Cyanation Protocols for Indole Derivatives

The introduction of a nitrile group onto the indole ring can be accomplished through various cyanation protocols. For a substrate like 3-iodoindole, a palladium-catalyzed cross-coupling reaction with a cyanide source is a common and effective method. nih.gov For instance, the cyanation of aryl halides can be achieved using copper(I) cyanide. A ligand-free palladium-catalyzed direct C3-cyanation of indoles has also been developed using acetonitrile (B52724) as a green and readily available cyanide source. rsc.org Another approach involves the electrophilic cyanation of an indole derivative. For example, 7-bromo-1-methyl-2-phenyl-1H-indole can be cyanated at the 3-position using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride diethyl etherate. mdpi.com The direct cyanation of indoles at the C-H bond has also been achieved using various catalysts and cyanide sources. thieme-connect.com

Lewis Acid Catalyzed Direct Cyanation

Direct cyanation of the indole nucleus at the C3 position is a powerful method for introducing a nitrile group. Lewis acids play a crucial role in activating the cyanating agent and facilitating the electrophilic attack on the electron-rich indole ring.

A notable example is the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst. acs.orgnih.govsigmaaldrich.com This Lewis acid effectively catalyzes the direct cyanation of various indoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a less toxic and stable electrophilic cyanating agent. acs.orgnih.govsigmaaldrich.comconsensus.app The reaction generally proceeds with excellent regioselectivity, affording 3-cyanoindoles in good yields. acs.orgnih.govsigmaaldrich.com The scope of this method is broad, accommodating a range of substituted indoles. acs.orgnih.gov For instance, the cyanation of 7-bromo-1-methyl-2-phenyl-1H-indole with NCTS in the presence of BF₃·OEt₂ in 1,2-dichloroethane (B1671644) at 100 °C yields the corresponding 3-carbonitrile derivative. mdpi.com

Other Lewis acids, such as GaCl₃, have also been explored for the C-H cyanation of indoles with reagents like N-cyanosuccinimide. researchgate.net The choice of Lewis acid can be critical; for example, in certain indium-promoted indole syntheses, strong Lewis acids like In(OTf)₃ were found to be detrimental to the reaction yield. d-nb.info

The following table summarizes the direct cyanation of various indole substrates using a Lewis acid catalyst:

Indole SubstrateCyanating AgentLewis AcidSolventTemperature (°C)Yield (%)Reference
1,2-dimethyl-1H-indoleNCTSBF₃·OEt₂DCE80- amazonaws.com
1-benzyl-2-methyl-1H-indoleNCTSBF₃·OEt₂DCE8098 amazonaws.com
1-benzyl-5-methyl-1H-indoleNCTSBF₃·OEt₂DCE8084 amazonaws.com
1-allyl-1H-indoleNCTSBF₃·OEt₂DCE80- amazonaws.com
7-bromo-1-methyl-2-phenyl-1H-indoleNCTSBF₃·OEt₂1,2-dichloroethane100Moderate mdpi.com

NCTS: N-cyano-N-phenyl-p-toluenesulfonamide, DCE: 1,2-dichloroethane

Electrophilic Aromatic Substitution with Cyanating Reagents

Electrophilic aromatic substitution is a fundamental reaction for functionalizing indoles. The introduction of a cyano group at the C3 position is a common objective due to the high nucleophilicity of this position. nih.gov

Various electrophilic cyanating reagents have been developed for this purpose. researchgate.net N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a particularly useful reagent, valued for its stability and lower toxicity compared to other cyanating agents. acs.orgconsensus.apprsc.org The reaction is typically catalyzed by a Lewis acid, which activates the NCTS, rendering the cyano group sufficiently electrophilic to react with the indole ring. mdpi.com This method has been successfully applied to a variety of indole substrates, demonstrating high regioselectivity for the 3-position. mdpi.comrsc.org

An alternative two-step sequence for synthesizing 3-cyanoindoles involves an initial Friedel–Crafts acylation. For example, 7-iodoindole can be reacted with oxalyl dichloride to form 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid. mdpi.com Subsequent reaction with hydroxylamine leads to the formation of an oxime, which then undergoes decarboxylation and dehydration to yield the desired 3-cyanoindole. mdpi.com This method also offers high regioselectivity. mdpi.com

The choice of the cyanating agent and reaction conditions is crucial for the success of the electrophilic cyanation. While reagents like chlorosulfonyl isocyanate have been used, they may not be effective for all substrates. mdpi.com The development of new reagents and methodologies continues to be an active area of research. researchgate.netsemanticscholar.org

Transition Metal-Catalyzed Coupling in Indole Synthesis Precursors

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like functionalized indoles. Palladium and copper catalysts are particularly prominent in the synthesis of indole frameworks and their precursors.

Palladium-Catalyzed Methodologies for Indole Framework Construction

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the indole ring system.

A common strategy involves the Sonogashira coupling of a functionalized haloarene with a terminal alkyne, followed by a cyclization step. nih.gov This sequence allows for the rapid assembly of substituted indoles. The resulting 3-iodoheterocycles from iodocyclization are excellent substrates for further palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex polyheterocyclic compounds. nih.gov For instance, the Stille reaction can be used to introduce various substituents at the 3-position of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. mdpi.com Similarly, the Suzuki-Miyaura coupling reaction of 1-bromo-3-methoxy-2-methyl-9H-carbazole with phenylboronic acid, catalyzed by palladium, yields hyellazole. rsc.org

Palladium-catalyzed desulfitative cyanation of arenesulfonyl chlorides and sodium sulfinates provides another route to aryl nitriles, which can be precursors to indole derivatives. researchgate.net Additionally, palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids offers a direct route to the indole skeleton. organic-chemistry.org

The following table showcases various palladium-catalyzed reactions for indole synthesis:

ReactantsCatalyst SystemReaction TypeProductReference
Haloarene, AlkynePd catalystSonogashira Coupling/Iodocyclization3-Iodoheterocycle nih.gov
1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Organotin reagentPdCl₂(MeCN)₂Stille Coupling3-Substituted indole-2-carbonitrile mdpi.com
1-Bromo-3-methoxy-2-methyl-9H-carbazole, Phenylboronic acidPd catalystSuzuki-Miyaura CouplingHyellazole rsc.org
2-(2-Aminoaryl)acetonitrile, Arylboronic acidPd catalystTandem Addition/CyclizationIndole skeleton organic-chemistry.org

Copper-Mediated Synthetic Pathways to Indole Derivatives

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations in indole synthesis.

Copper-catalyzed cyclization reactions are particularly useful. For example, the cyclization of 2-ethynylaniline (B1227618) derivatives to indoles can be achieved using a copper(II) catalyst in a mixture of water and methanol (B129727) at room temperature. organic-chemistry.org A one-pot cascade reaction catalyzed by copper, starting from bromobenzaldehydes, provides an efficient route to indole-2-carboxylic esters. acs.org This methodology has been made more sustainable by replacing traditional dipolar aprotic solvents with renewable alternatives like ethyl acetate or 2-methyltetrahydrofuran. acs.org

Copper is also employed in amidation reactions, such as the Goldberg amidation, which can be part of a tandem one-pot process for Madelung-type indole synthesis. clockss.org This involves the copper-catalyzed amidation of a 2-halophenylacetonitrile or 2-halophenylacetate followed by an intramolecular cyclization. clockss.org Furthermore, copper-mediated direct cyanation of indoles using benzyl (B1604629) cyanide as the cyanide source has been developed, furnishing 3-cyanoindoles under mild conditions. researchgate.net

The table below provides examples of copper-mediated indole synthesis:

ReactantsCatalyst SystemReaction TypeProductReference
2-Ethynylaniline derivativesCu(II)CyclizationIndole organic-chemistry.org
Bromobenzaldehyde, Ethyl N-acetylglycinateCuICascade ReactionIndole-2-carboxylic ester acs.org
2-Halophenylacetonitrile, AmideCu catalystAmidation/Cyclization3-Substituted indole clockss.org
Indole, Benzyl cyanideCu catalystDirect Cyanation3-Cyanoindole researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The outcome of a chemical reaction, particularly in terms of yield and selectivity, is highly dependent on the reaction conditions. The choice of solvent is a critical parameter that can significantly influence the course of a reaction.

Solvent Effects on Regioselectivity and Reaction Efficiency

The solvent plays a multifaceted role in a chemical reaction. It can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the rate of reaction. In the synthesis of indole derivatives, the solvent can be a determining factor for regioselectivity.

For example, in the arylation of indoles, the choice of solvent can control whether the C2 or C3 position is functionalized. rsc.org In one study, it was found that tetrahydrofuran (B95107) (THF), a coordinating solvent, could bind to the acid produced during the reaction, thereby inhibiting the migration of an aryl group from the C3 to the C2 position. rsc.org In contrast, the reaction in toluene, a non-coordinating solvent, proceeded smoothly to the C2-arylated product. rsc.org

The polarity and dielectric constant of the solvent are also crucial. In the hydroxyalkylation of indole with trifluoroacetaldehyde (B10831) hemiacetals, the appropriate selection of the solvent based on its polarity and dielectric constant allowed for absolute N1 or C3 regioselectivity. researchgate.net Similarly, the use of hexafluoroisopropanol (HFIP) as both a protonation reagent and a solvent has been shown to be effective for the regioselective C3-alkylation of indoles with olefins. acs.org

In the context of the Fischer indole synthesis, polar solvents like ethanol and water are commonly used. numberanalytics.com However, non-conventional solvents such as deep eutectic solvents (DESs) are being explored to improve reaction efficiency and sustainability. numberanalytics.com The combination of a heterogeneous catalyst with a DES has been shown to significantly increase the yield and reduce the reaction time in some cases. numberanalytics.com

The following table illustrates the effect of solvents on the regioselectivity of indole reactions:

ReactionSolventOutcomeReference
Arylation of IndoleTHFC3-arylation favored rsc.org
Arylation of IndoleTolueneC2-arylation favored rsc.org
Hydroxyalkylation of IndoleVaried polarityControl of N1 vs. C3 selectivity researchgate.net
Alkylation of Indole with OlefinsHFIPC3-alkylation acs.org
Fischer Indole SynthesisEthanol/WaterStandard conditions numberanalytics.com
Fischer Indole SynthesisDeep Eutectic SolventsEnhanced efficiency numberanalytics.com

Catalyst Screening and Ligand Design in this compound Synthesis

The direct C-H iodination at the C3 position of 1H-indole-7-carbonitrile is a challenging transformation. The electron-withdrawing nature of the nitrile group at the 7-position deactivates the indole ring towards electrophilic substitution, making the C3-proton less susceptible to removal. acs.org Consequently, a catalytic approach, likely involving a transition metal, is necessary to achieve the desired regioselectivity and yield. Palladium-catalyzed C-H functionalization reactions have emerged as a powerful tool for the selective modification of heterocyclic systems. nih.gov

The development of a successful catalytic system for the C3-iodination of 1H-indole-7-carbonitrile would necessitate a thorough screening of catalysts and ligands. The choice of the palladium precursor and the ancillary ligand is critical in tuning the reactivity and selectivity of the catalytic species.

Catalyst Selection:

A variety of palladium(II) salts are commonly employed as catalyst precursors in C-H activation/halogenation reactions. The selection of the appropriate precursor can significantly impact the reaction efficiency.

Ligand Design:

The ligand plays a multifaceted role in palladium-catalyzed C-H functionalization. It can influence the stability of the catalyst, its solubility, the rate of the C-H activation step, and the subsequent reductive elimination to form the C-I bond. For the C3-iodination of an electron-deficient indole like 1H-indole-7-carbonitrile, the ligand must be carefully chosen to promote the desired reactivity while minimizing side reactions.

Given the electron-deficient nature of the substrate, ligands that can enhance the electrophilicity of the palladium center might be favored for the C-H activation step. However, the subsequent reductive elimination to form the C-I bond is often facilitated by electron-rich and sterically bulky ligands. This dichotomy necessitates a careful balancing of electronic and steric properties.

A hypothetical screening of catalysts and ligands for the C3-iodination of 1H-indole-7-carbonitrile, based on successful systems for analogous transformations, is presented in Table 1.

EntryPalladium Precursor (mol%)Ligand (mol%)Iodine SourceSolventRationale/Anticipated Outcome
1Pd(OAc)₂ (5)NoneN-Iodosuccinimide (NIS)AcOHBaseline experiment; acidity of solvent may promote electrophilic iodination, but low reactivity is expected without a ligand.
2Pd(OAc)₂ (5)1,10-Phenanthroline (5)I₂TFABidentate N-ligands can stabilize the Pd(II) catalyst and promote C-H activation of electron-deficient heterocycles.
3PdCl₂(dppf) (5)-NISDioxaneDppf is a bulky phosphine (B1218219) ligand known to facilitate cross-coupling and C-H functionalization reactions.
4Pd(TFA)₂ (5)Ac-Ile-OH (10)I₂TolueneAmino acid-derived ligands have shown success in directing C-H functionalization and can provide a specific chiral environment if needed.
5[Pd(allyl)Cl]₂ (2.5)Xantphos (5)LiITolueneXantphos is a large bite-angle ligand that can promote reductive elimination in challenging cross-coupling reactions. mdpi.com

The synthesis of the isomeric compound, 7-iodo-1H-indole-3-carbonitrile, has been achieved through a multi-step sequence involving Friedel-Crafts acylation, followed by oxime formation and dehydration, rather than a direct C-H iodination. mdpi.comresearchgate.net This highlights the difficulty of direct C3-functionalization on a 7-substituted indole nucleus.

Chemical Reactivity and Mechanistic Pathways of 3 Iodo 1h Indole 7 Carbonitrile

Cross-Coupling Reactions of the Iodide Moiety at Position 3

The iodide at position 3 of the indole (B1671886) nucleus is the most reactive site for oxidative addition to a palladium(0) catalyst, initiating a variety of cross-coupling catalytic cycles. This reactivity allows for the construction of carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for molecular diversification.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. For 3-iodoindoles, this reaction provides a direct route to 3-alkynylindoles. nih.govthieme-connect.de The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine such as triethylamine (B128534) (Et₃N). nih.govthieme-connect.de

The catalytic cycle begins with the oxidative addition of the 3-iodoindole to the Pd(0) species. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation between the organopalladium(II) complex and the copper acetylide, followed by reductive elimination, yields the 3-alkynylindole product and regenerates the Pd(0) catalyst. thalesnano.com

Studies on the closely related 1-benzyl-3-iodo-1H-indole-2-carbonitrile have shown that Sonogashira coupling proceeds efficiently with various aromatic alkynes, accommodating both electron-donating and electron-withdrawing substituents, as well as heterocyclic alkynes. mdpi.com

EntryAlkyne PartnerCatalyst SystemSolvent/BaseYield (%)Citation
1PhenylacetylenePdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%)Et₃N/DMF90 mdpi.com
24-EthynyltoluenePdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%)Et₃N/DMF88 mdpi.com
34-MethoxyphenylacetylenePdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%)Et₃N/DMF85 mdpi.com
44-FluorophenylacetylenePdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%)Et₃N/DMF87 mdpi.com
52-EthynylpyridinePdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%)Et₃N/DMF75 mdpi.com
Table 1: Examples of Sonogashira coupling with 1-benzyl-3-iodo-1H-indole-2-carbonitrile as the indole substrate.

Suzuki–Miyaura Coupling for Aryl and Heteroaryl Introduction

The Suzuki–Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron reagent (typically a boronic acid or ester) and an organohalide. This reaction is highly effective for the arylation and heteroarylation of the 3-position of the indole core. nih.govnih.gov The process generally employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., Na₂CO₃, K₃PO₄) in a solvent system that often includes water. thieme-connect.deorganic-chemistry.org

The mechanism involves the oxidative addition of the 3-iodoindole to Pd(0), followed by transmetalation with the boronic acid (activated by the base to form a boronate species) and subsequent reductive elimination to afford the 3-arylindole. Research on 5-bromo-3-iodoindoles has demonstrated that the C3-iodo position reacts with higher selectivity over the C5-bromo position in Suzuki couplings. thieme-connect.de

EntryBoronic Acid PartnerCatalystBaseYield (%)Citation
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃86 mdpi.com
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃89 mdpi.com
34-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃92 mdpi.com
43-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃81 mdpi.com
5Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃76 mdpi.com
Table 2: Examples of Suzuki–Miyaura coupling with 1-benzyl-3-iodo-1H-indole-2-carbonitrile as the indole substrate.

Heck Reaction for Olefinic Functionalization

The Heck reaction facilitates the coupling of an organohalide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. rsc.org For 3-iodoindoles, this reaction introduces a vinyl group at the C3 position. nih.govarabjchem.org The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ and often requires a phosphine (B1218219) ligand and a base. arabjchem.orgarabjchem.org

The catalytic cycle involves oxidative addition of the 3-iodoindole to Pd(0), followed by coordination and insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the 3-vinylindole product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by the base. rsc.org Studies on 1-benzyl-3-iodo-1H-indole-2-carbonitrile show excellent yields with various acrylate (B77674) and styrene (B11656) derivatives, predominantly forming the E-isomer. mdpi.com

EntryAlkene PartnerCatalyst SystemBaseYield (%)Citation
1n-Butyl acrylatePd(OAc)₂ (4 mol%), n-Bu₄NClKOAc92 mdpi.com
2Methyl acrylatePd(OAc)₂ (4 mol%), n-Bu₄NClKOAc88 mdpi.com
3StyrenePd(OAc)₂ (4 mol%), n-Bu₄NClKOAc81 mdpi.com
4AcrylonitrilePd(OAc)₂ (4 mol%), n-Bu₄NClKOAc85 (E/Z=75:25) mdpi.com
Table 3: Examples of Heck reaction with 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives as the indole substrate.

Stille Reaction with Organotin Reagents

The Stille reaction couples an organohalide with an organotin compound (stannane) in the presence of a palladium catalyst. While it offers a broad substrate scope, the toxicity of organotin reagents has led to its decreased use in favor of alternatives like the Suzuki coupling. Nonetheless, it remains a viable method for functionalizing 3-iodoindoles. thieme-connect.de

The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation from the organotin reagent to the palladium center, and reductive elimination. Research on 1-benzyl-3-iodo-1H-indole-2-carbonitrile has shown that Stille couplings can be performed under relatively mild conditions, though yields can be modest and highly dependent on the specific stannane (B1208499) used. mdpi.com For example, coupling with (tributylstannyl)pyridine was successful, whereas coupling with tributyl(vinyl)stannane did not yield the desired product. mdpi.com An anomalous reaction pathway leading to cine substitution has also been observed in the Stille reaction of 3-iodoindole with 5-stannylimidazole. researchgate.net

EntryOrganotin PartnerCatalystSolventYield (%)Citation
1(Tributylstannyl)pyridinePdCl₂(MeCN)₂DMF40 mdpi.com
2Tributyl(ethynyl)stannanePdCl₂(MeCN)₂DMF35 mdpi.com
3Tributyl(vinyl)stannanePdCl₂(MeCN)₂DMF0 mdpi.com
Table 4: Examples of Stille reaction with 1-benzyl-3-iodo-1H-indole-2-carbonitrile as the indole substrate.

Buchwald–Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing N-aryl and N-heteroaryl compounds. Applying this to 3-iodoindoles allows for the direct introduction of primary or secondary amines at the C3 position.

The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one like XPhos or BrettPhos), and a base (commonly a strong, non-nucleophilic base like NaOtBu or LiHMDS). libretexts.orgpurdue.edu The catalytic cycle involves oxidative addition of the 3-iodoindole to the Pd(0)-ligand complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the 3-aminoindole product. wikipedia.org While general methods for the amination of haloheterocycles exist, the scope can be highly dependent on the specific substrate and ligand system. acs.orgbeilstein-journals.org High-throughput experiments have been used to screen optimal conditions for challenging substrates, including iodoindole carbonitrile derivatives. purdue.edu

Reactivity of the Nitrile Group at Position 7

The nitrile (cyano) group (–C≡N) at the C7 position of the indole ring is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction. ambeed.com These reactions convert the nitrile into other valuable functional groups like carboxylic acids, amides, or primary amines.

Hydrolysis: The hydrolysis of aromatic nitriles can be catalyzed by either acid or base to yield a carboxylic acid or an amide intermediate. numberanalytics.comnumberanalytics.comlibretexts.org

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. The reaction proceeds via a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid (1H-indole-7-carboxylic acid) and an ammonium (B1175870) salt. numberanalytics.comnumberanalytics.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This forms an amide intermediate, which can either be the final product under controlled conditions or undergo further hydrolysis to the carboxylate salt (which upon acidic workup gives 1H-indole-7-carboxylic acid). numberanalytics.comnumberanalytics.com

Reduction: The nitrile group can be reduced to a primary amine (7-(aminomethyl)-1H-indole). wikipedia.org This transformation is a fundamental route to primary amines and can be achieved using various reducing agents. organic-chemistry.org

Catalytic Hydrogenation: This is a common and economical method using H₂ gas over a metal catalyst like Raney nickel, palladium, or platinum. wikipedia.org

Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are highly effective for reducing nitriles to primary amines. libretexts.orgwikipedia.org Milder reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of LiBH₄, have also been developed for this purpose, showing good yields for a variety of aromatic nitriles. nih.govacs.org Another common reagent for reducing nitriles to aldehydes is Diisobutylaluminium hydride (DIBAL-H). wikipedia.org

The choice of reaction conditions for either hydrolysis or reduction allows for the selective transformation of the 7-carbonitrile group, providing synthetic routes to other important functionalized indole derivatives.

Nucleophilic Additions to the Cyano Moiety

The cyano group at the C7 position of the indole ring is a site for potential nucleophilic additions. Although direct experimental data on 3-iodo-1H-indole-7-carbonitrile is limited, the reactivity can be inferred from the known chemistry of aromatic nitriles. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, leading to a variety of transformations.

Common nucleophilic additions to the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid (indole-7-carboxylic acid) or a carboxamide (indole-7-carboxamide). The specific conditions determine the final product.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones.

Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

In the context of related indole carbonitriles, studies on 5-amino-1H-indole-7-carbonitrile have shown that the cyano group can remain intact during other chemical transformations, such as the reduction of a nitro group, indicating that specific conditions are required to induce its reactivity .

Derivatization into Other Nitrogen-Containing Functional Groups

The cyano moiety is a versatile precursor for other nitrogen-containing functional groups. The most significant transformation is its reduction to a primary amine.

Reduction to Amines: The nitrile can be reduced to a 7-(aminomethyl)indole. This transformation is crucial for introducing a flexible basic side chain. Various reducing agents can accomplish this, including lithium aluminum hydride, catalytic hydrogenation, or nickel boride researchgate.net. The chemoselectivity of the reduction is important, especially given the presence of the reducible indole nucleus and the C-I bond. Studies on the reduction of nitriles with nickel boride demonstrate rapid and chemoselective conversion to primary amines at ambient temperatures researchgate.net. Enzymatic reductions of related heterocyclic nitriles to primary amines have also been reported, highlighting a green chemistry approach google.com.

Formation of Tetrazoles: As mentioned, reaction with sodium azide, often in the presence of a Lewis acid, can convert the nitrile group into a tetrazole ring, yielding 3-iodo-7-(1H-tetrazol-5-yl)-1H-indole.

These transformations significantly expand the molecular diversity accessible from the parent carbonitrile.

Reactivity of the Indole Nucleus

Electrophilic Substitution Reactions on the Indole Ring System

The indole nucleus is inherently electron-rich and prone to electrophilic substitution, typically at the C3 position bhu.ac.in. In this compound, the C3 position is blocked by the iodine atom. The regioselectivity of further electrophilic attack is therefore directed to other positions, primarily C2, C4, or C6. The electron-withdrawing cyano group at C7 deactivates the benzene (B151609) part of the indole ring towards electrophilic attack, particularly at the adjacent C6 position. Consequently, electrophilic substitution is most likely to occur at the C2 position of the pyrrole (B145914) ring or the C4 position of the benzene ring.

Recent advances in C-H functionalization have provided methods for site-selective reactions on the indole core acs.org. Directing groups are often employed to achieve high regioselectivity for positions C4 through C7 acs.orgnih.gov. For free (NH) indoles with a directing carbonyl group at C3, Pd(II)-catalyzed C4-arylation has been demonstrated acs.org. Theoretical studies suggest that for C-H functionalization, when the C-H activation step is rate-determining, substitution tends to occur on the benzene ring (e.g., C7 or C4) nih.gov.

Nucleophilic Substitution Reactions at Other Indole Positions

The iodine atom at the C3 position is the primary site for nucleophilic substitution reactions, most notably through transition-metal-catalyzed cross-coupling. The C3-iodoindole moiety is a versatile building block for creating complex, highly substituted indoles.

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive in palladium-catalyzed reactions.

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents at the C3 position nih.govbeilstein-journals.orgthieme-connect.denih.govacs.org.

Sonogashira Coupling: Coupling with terminal alkynes provides 3-alkynylindoles nih.govthieme-connect.denih.govacs.orgnih.gov.

Heck Coupling: Reaction with alkenes yields 3-vinylindoles nih.govnih.govarabjchem.orgresearchgate.netthieme-connect.com.

Buchwald-Hartwig Amination: Coupling with amines can form 3-aminoindoles.

These reactions are well-established for various 3-iodoindoles and allow for the introduction of a wide range of functional groups, as shown in the following tables based on analogous substrates. thieme-connect.denih.govnih.gov

Table 1: Examples of Sonogashira Coupling with 3-Iodoindole Analogs

3-Iodoindole Substrate (Analog)Alkyne PartnerCatalyst/ConditionsProductYieldReference
1-Benzenesulfonyl-3-iodoindolePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF1-Benzenesulfonyl-3-(phenylethynyl)indole98% thieme-connect.de
1-Methyl-3-iodoindole3-Amino-1-propynePdCl₂(PPh₃)₂, CuI, Et₃N, DMF3-(3-Amino-1-propynyl)-1-methylindole89% thieme-connect.de
1-Tosyl-5-bromo-3-iodoindoleN-PropargylphtalimidePdCl₂(PPh₃)₂, CuI, Et₃N, DMF5-Bromo-3-(phtalimidopropynyl)-1-tosylindole95% thieme-connect.de
1-(n-Butyl)-2-phenyl-3-iodoindoleTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-(n-Butyl)-2-phenyl-3-(trimethylsilylethynyl)indole98% nih.govnih.gov

Table 2: Examples of Suzuki Coupling with 3-Iodoindole Analogs

3-Iodoindole Substrate (Analog)Boronic Acid PartnerCatalyst/ConditionsProductYieldReference
1-Tosyl-5-bromo-3-iodoindole4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O5-Bromo-3-(4-methoxyphenyl)-1-tosylindole53% thieme-connect.de
1-(n-Butyl)-2-phenyl-3-iodoindole4-Formylphenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O4-(1-(n-Butyl)-2-phenyl-1H-indol-3-yl)benzaldehyde95% nih.govnih.gov
1-Methyl-2-phenyl-3-iodoindolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O1-Methyl-2,3-diphenyl-1H-indole97% nih.govnih.gov

Oxidative Transformations of the Indole Core

The electron-rich double bond at the C2-C3 position of the indole nucleus is susceptible to oxidative cleavage. This reactivity provides a pathway to synthetically valuable 2-oxindoles and isatins (indole-2,3-diones).

Oxidation to Isatins: A direct oxidation of indoles to isatins can be achieved using reagents like N-iodosuccinimide (NIS) in combination with 2-iodoxybenzoic acid (IBX) in DMSO. This reaction proceeds through the in-situ formation of a 3-iodoindole intermediate, which is then further oxidized by IBX to the corresponding isatin. nih.govresearchgate.net Applying this to this compound would be expected to directly yield 7-cyanoisatin.

Witkop Oxidation: The C2-C3 double bond can undergo oxidative cleavage, often termed Witkop oxidation, using oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), to give 2-ketoacetanilides researchgate.net.

Iodine-Promoted Oxidative Cleavage: An iodine-promoted method for the selective cleavage of the C2=C3 bond has been developed, which uses molecular oxygen as the oxidant. This reaction leads to the formation of amide bonds and can be used to synthesize quinazolin-4(3H)-ones. rsc.orgnih.gov

Kornblum-Type Oxidation: In some tandem reactions, in-situ generated 3-iodoindoles can undergo a Kornblum-type oxidation with DMSO to form a reactive 3H-indol-3-one intermediate, which can then be trapped by nucleophiles nih.govacs.org.

Mechanistic Investigations of Transformations Involving this compound

While specific mechanistic studies on this compound are not available, the mechanisms of its key transformations can be understood from studies on analogous systems.

Cross-Coupling Reactions: The mechanisms for Suzuki, Sonogashira, and Heck reactions are well-established catalytic cycles involving oxidative addition of the 3-iodoindole to a Pd(0) species, followed by transmetalation (for Suzuki) or alkyne/alkene insertion, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Electrophilic Iodination/Cyclization: The synthesis of 3-iodoindoles often involves the electrophilic cyclization of o-alkynylanilines with iodine. The proposed mechanism involves an anti-attack of the electrophile (I⁺) and the aniline (B41778) nitrogen onto the alkyne, forming an indolium salt intermediate. This intermediate then loses an N-alkyl group to yield the 3-iodoindole. nih.gov

Oxidative Cleavage: The iodine-promoted oxidative cleavage of the indole C2=C3 bond is proposed to proceed through the formation of superoxide (B77818) radicals from molecular oxygen, which act as the key intermediate for the ring-opening process nih.gov. In the oxidation of 3-iodoindoles to isatins with IBX, the reaction likely involves nucleophilic attack of an oxidized iodine species at the C2 position, followed by rearrangement and hydrolysis nih.gov.

C-H Functionalization: Theoretical studies on rhodium-catalyzed C7-olefination of N-acyl indoles suggest a mechanism involving chelation-assisted C-H activation, followed by insertion of the olefin and reductive elimination. The nucleophilicity of the C7 atom compared to other positions plays a key role in determining the regioselectivity. researchgate.net

Proposed Reaction Mechanisms for Functionalization

The functionalization of this compound predominantly proceeds through mechanisms involving organometallic intermediates, particularly in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Sonogashira, and Stille couplings, share a common catalytic cycle. nih.govresearchgate.net

General Palladium-Catalyzed Cross-Coupling Mechanism:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) intermediate. The facility of this step is a key reason for the high reactivity of iodo-indoles in these transformations.

Transmetalation (for Suzuki and Stille Reactions) or Carbopalladation (for Heck Reaction):

In the Suzuki reaction , the organopalladium(II) intermediate reacts with an organoboron compound in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center.

In the Stille reaction , a similar transmetalation occurs with an organotin reagent. nih.gov

In the Heck reaction , the organopalladium(II) intermediate undergoes insertion of an alkene (carbopalladation) to form a new carbon-carbon bond. nih.gov Subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species.

Reductive Elimination: The final step in the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. This step forms the new carbon-carbon bond in the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

For the Sonogashira reaction , the mechanism is slightly different and often involves a dual catalytic system of palladium and copper. nih.gov The copper acetylide, formed in situ, undergoes transmetalation with the organopalladium(II) intermediate, followed by reductive elimination to yield the 3-alkynylindole product.

Role of Intermediates in Reaction Pathways

The reaction pathways for the functionalization of this compound are dictated by the stability and reactivity of key intermediates.

Organopalladium(II) Intermediates: The formation of the C3-palladated indole intermediate after oxidative addition is a critical step. The stability of this intermediate can be influenced by the ligands on the palladium center and the electronic properties of the indole ring. The electron-withdrawing 7-carbonitrile group may affect the electron density at the C3-position, thereby influencing the rate of oxidative addition and the subsequent steps.

Reaction Intermediates in Synthesis: The synthesis of iodo-indole carbonitriles can also proceed through distinct intermediates. For example, the synthesis of the isomeric 7-iodo-1H-indole-3-carbonitrile involves a Friedel-Crafts acylation to form 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid as an isolated intermediate. mdpi.comresearchgate.net This is then converted to the nitrile via an oxime intermediate, which undergoes decarboxylation and dehydration. mdpi.com While a direct synthesis for this compound is not detailed in the provided literature, similar intermediates could be envisaged in its synthetic pathway.

Charged Intermediates: In reactions involving electrophilic substitution on the indole ring, charged intermediates such as indoleninium ions can be formed. The position of the substituents will influence the stability of these intermediates and thus the regioselectivity of the reaction.

Influence of Catalysts on Reaction Selectivity and Rate

The choice of catalyst and reaction conditions is paramount in controlling the selectivity and rate of functionalization reactions of this compound.

Palladium Catalysts:

Ligand Effects: The ligands coordinated to the palladium center play a crucial role in modulating its reactivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and various bidentate phosphines, are commonly used. The steric and electronic properties of the ligand can influence the rate of oxidative addition, the stability of the catalytic species, and the rate of reductive elimination. For instance, bulky, electron-rich ligands can promote oxidative addition and reductive elimination. In some cases, N-heterocyclic carbenes (NHCs) have been shown to be highly effective ligands for cross-coupling reactions. acs.org

Palladium Precursor: The choice of palladium precursor, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(PPh₃)₄, can also affect the reaction. These precursors are reduced in situ to the active Pd(0) species.

Copper Co-catalysts:

In Sonogashira couplings, a copper(I) salt, typically CuI, is used as a co-catalyst. nih.gov The role of the copper is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium intermediate.

Bases and Additives:

Bases are essential in many cross-coupling reactions. In Suzuki couplings, the base (e.g., K₂CO₃, Cs₂CO₃, or an alkoxide) is required to activate the organoboron reagent. In Heck reactions, a base is needed to neutralize the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield.

Additives such as tetra-n-butylammonium chloride (n-Bu₄NCl) have been used in Heck reactions to promote the reaction, likely by facilitating the regeneration of the active catalyst. nih.gov

The following table summarizes the catalysts and conditions used in cross-coupling reactions of a closely related compound, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, which can serve as a guide for the functionalization of this compound. nih.gov

Table 1: Catalytic Systems for Cross-Coupling Reactions of 3-Iodoindole Derivatives

Reaction TypeCatalyst/Co-catalystLigandBaseSolventTemperature (°C)
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMF80
Suzuki Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O110
Heck Pd(OAc)₂-KOAcDMF80
Stille PdCl₂(MeCN)₂--DMF40

Advanced Spectroscopic and Crystallographic Methodologies for 3 Iodo 1h Indole 7 Carbonitrile Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Elucidation

Experimental ¹H and ¹³C NMR data for 3-iodo-1H-indole-7-carbonitrile have been reported, with spectra typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net The observed chemical shifts are consistent with the proposed structure, reflecting the influence of the electron-withdrawing nitrile group and the iodine substituent on the indole (B1671886) ring.

¹H NMR Data (400.4 MHz, DMSO-d₆) researchgate.net

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
12.21 s 1H - N-H
8.30 s 1H - C(2)H
7.70 dd 1H 7.5, 0.9 C(6)H or C(4)H
7.66 dd 1H 8.0, 1.0 C(4)H or C(6)H
7.05 t 1H 7.7 C(5)H

s = singlet, dd = doublet of doublets, t = triplet

¹³C NMR Data (100.7 MHz, DMSO-d₆) researchgate.net

Chemical Shift (δ) ppm Assignment
137.2 C (quaternary)
135.3 CH
132.5 CH
127.1 C (quaternary)
123.5 CH
118.5 CH
115.9 C (quaternary)
85.9 C≡N

While 1D NMR provides initial assignments, 2D NMR techniques are invaluable for confirming the connectivity of atoms within the molecule. nih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, cross-peaks would be expected between the protons on the benzene (B151609) portion of the indole ring, specifically between H-4, H-5, and H-6, confirming their adjacent positions. osti.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal (e.g., the signal at 8.30 ppm to the C-2 carbon, and the signals at 7.70, 7.66, and 7.05 ppm to their respective aromatic carbons).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is crucial for identifying quaternary carbons. For instance, correlations would be expected from the N-H proton to C-2 and C-7a, and from the H-2 proton to C-3, C-3a, and potentially C-7a. These correlations would solidify the assignment of the quaternary carbons and confirm the substitution pattern of the indole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are close to each other, which helps in confirming spatial relationships. For instance, a NOESY spectrum could show a correlation between the H-6 proton and the N-H proton, further aiding in the unambiguous assignment of the aromatic proton signals. nih.gov

The identification of the N-H proton signal in an NMR spectrum can be definitively confirmed through deuterium (B1214612) exchange studies. rsc.orgrsc.org The indole N-H proton is labile and can be exchanged with deuterium from a suitable solvent like D₂O. mdpi.com Upon addition of a small amount of D₂O to the NMR sample in DMSO-d₆, the signal at 12.21 ppm, attributed to the N-H proton, would broaden and eventually disappear from the ¹H NMR spectrum. rsc.org This disappearance is a direct result of the proton being replaced by a deuterium atom, which is not observed in ¹H NMR, thus confirming the assignment of the N-H resonance. nih.gov

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically recorded using a KBr pellet, shows distinct absorption bands that correspond to its key functional groups. researchgate.net

Key IR Absorption Bands researchgate.net

Wavenumber (cm⁻¹) Functional Group
3233 N-H stretch
2229 C≡N (nitrile) stretch
1556, 1518, 1488, 1422 C=C aromatic stretch

The strong, sharp absorption at 2229 cm⁻¹ is highly characteristic of the nitrile (C≡N) functional group. researchgate.net The broad band at 3233 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.gov

For this compound, electron ionization (EI) mass spectrometry has been reported. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) Data researchgate.net

m/z Ion Relative Intensity (%)
268 [M]⁺• 100

The molecular ion peak ([M]⁺•) at m/z 268 corresponds to the molecular weight of the compound (C₉H₅IN₂). A prominent fragment ion is observed at m/z 141, which results from the loss of the iodine atom ([M - I]⁺), a common fragmentation pathway for iodo-substituted aromatic compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. rsc.orgnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. Although specific HRMS data for this compound is not detailed in the primary literature, such an analysis would be expected to yield a mass that is extremely close to the calculated exact mass of C₉H₅IN₂ (267.9497 Da). nih.govresearchgate.net This would serve as definitive confirmation of the molecular formula.

ESI and APCI are soft ionization techniques that are often coupled with liquid chromatography (LC-MS). researchgate.netmdpi.com They are particularly useful for analyzing compounds that may be thermally unstable or not volatile enough for techniques like EI-MS.

Electrospray Ionization (ESI): ESI is well-suited for polar and ionizable compounds. uni.lubiotage.com For this compound, ESI would likely produce a protonated molecule, [M+H]⁺, with an m/z of approximately 268.9570. This technique is highly sensitive and typically results in minimal fragmentation, making it ideal for confirming the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar, neutral compounds that are volatile enough to be thermally desorbed. researchgate.net While ESI would be a common choice for this indole derivative, APCI could also be employed. APCI can sometimes induce more in-source fragmentation than ESI, which could provide additional structural information. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound and its analogs, this technique provides invaluable insights into molecular geometry, packing, and intermolecular forces.

The prerequisite for any X-ray diffraction analysis is the availability of high-quality single crystals. Several techniques are employed to grow crystals suitable for analysis, with the choice of method depending on the compound's solubility and stability.

Commonly used methods for indole derivatives include:

Slow Evaporation: This straightforward technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over time. nih.gov For instance, crystals of indole have been successfully grown from hexane. nih.gov The process can be as simple as placing a solution in a vial and letting it stand, or it can be controlled more precisely in a crystallization dish. nih.gov

Vapor Diffusion: This method is particularly useful when a compound is highly soluble in one solvent but poorly soluble in another (the antisolvent). nih.gov A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container holding the antisolvent. The more volatile "good" solvent slowly diffuses out of the vial while the antisolvent vapor diffuses in, gradually reducing the solubility of the compound and promoting crystal growth. nih.gov

Recrystallization from Solution: This involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. This method was used to obtain single crystals of a pyridazino[4,5-b]indole derivative from ethanol (B145695). mdpi.com

The selection of solvents is critical and often determined empirically. For indole analogs, a range of polar and nonpolar solvents has been explored. nih.gov The size and quality of the resulting crystals are paramount for successful X-ray diffraction experiments.

Once a suitable crystal is obtained and diffraction data is collected, the analysis of the crystal structure reveals how the molecules are arranged in the solid state. This packing is governed by a variety of intermolecular interactions, which play a crucial role in the physical properties of the material.

For indole derivatives, including those with iodo and cyano functionalities, the following interactions are of particular importance:

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. In the crystal structures of many indole derivatives, N-H···O and N-H···N hydrogen bonds are observed, often forming dimers or chains. nih.gov For example, in the crystal structure of ethyl 5-chloro-1H-indole-2-carboxylate, molecules form inversion dimers linked by pairs of N-H···O hydrogen bonds. nih.gov

π–π Stacking Interactions: The aromatic indole ring system can participate in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal lattice. nih.goviucr.org

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms like oxygen, nitrogen, or even other halogens. nih.govsmolecule.com In the crystal structure of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, I⋯Cl halogen bonds are observed. nih.gov

Dipole-Dipole Interactions: The presence of the polar cyano group introduces significant dipole moments, leading to dipole-dipole interactions that influence the molecular packing. nih.gov

Table 1: Common Intermolecular Interactions in Indole Derivatives

Interaction TypeDescriptionExample from Indole Derivatives
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.N-H···O bonds forming dimers in ethyl 5-chloro-1H-indole-2-carboxylate. nih.gov
π–π Stacking Non-covalent interactions between aromatic rings.Slipped π–π interactions between indole systems in bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. iucr.org
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species.I⋯Cl halogen bonds in ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate. nih.gov
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.Interactions involving the polar cyano group in indole-carbonitriles. nih.gov

While this compound itself is achiral, its derivatives can possess stereocenters. In such cases, X-ray crystallography is a powerful tool for determining the absolute stereochemistry. By using anomalous dispersion effects, typically from heavier atoms like iodine, the absolute configuration of a chiral molecule can be unambiguously assigned.

For derivatives lacking a heavy atom, chiral derivatizing agents can be employed. The absolute configuration of diols, for example, can be determined by comparing the NMR spectra of their bis-(R)- and bis-(S)-MPA (α-methoxy-α-phenylacetic acid) esters. nih.gov This NMR-based method, supported by theoretical calculations, provides a reliable alternative for assigning absolute stereochemistry. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used techniques.

HPLC is a high-resolution chromatographic technique used to separate, identify, and quantify components in a mixture. For this compound, HPLC is crucial for determining its purity. mdpi.comdoaj.orgresearchgate.net

Developing a robust HPLC method involves optimizing several parameters:

Stationary Phase: Reversed-phase columns, such as C18, are frequently used for the analysis of indole derivatives. mdpi.comnih.gov These columns have a nonpolar stationary phase, and a polar mobile phase is used for elution.

Mobile Phase: The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.govplos.org The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. mdpi.commdpi.com For example, a gradient elution of acetonitrile in water is a common strategy. mdpi.comnih.gov

Detection: UV detection is the most common method for analyzing indole derivatives, as the indole ring system absorbs strongly in the UV region. mdpi.commdpi.com Detection wavelengths of 254 nm and 280 nm are often employed. mdpi.commdpi.com

Flow Rate and Column Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time.

A validated HPLC method provides crucial information about the purity of the synthesized compound, including the presence of any impurities or byproducts. mdpi.comnih.gov For instance, the purity of 7-iodo-1H-indole-3-carbonitrile was assessed using two independent HPLC methods, one isocratic and one gradient, to ensure accuracy. mdpi.com

Table 2: Example HPLC Parameters for Indole Derivative Analysis

ParameterValue/Type
Column Reversed-phase C18 mdpi.comnih.gov
Mobile Phase Acetonitrile/Water or Acetonitrile/Buffer mixture mdpi.comnih.govplos.org
Elution Mode Isocratic or Gradient mdpi.commdpi.com
Detection UV at 254 nm and 280 nm mdpi.commdpi.com
Flow Rate Typically 1.0 mL/min mdpi.comnih.gov

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions. mdpi.comrsc.org It allows the chemist to quickly assess whether the starting materials have been consumed and if the desired product is being formed.

In the synthesis of this compound and its analogs, TLC is used to:

Follow the reaction progress: By spotting the reaction mixture on a TLC plate at different time points, the disappearance of the starting material spot and the appearance of the product spot can be observed. nih.gov

Determine the appropriate solvent system for column chromatography: TLC is used to find a solvent mixture that provides good separation between the product and any impurities, which is then used for purification by column chromatography. mdpi.com

Visualize spots: After developing the TLC plate, the separated compounds are visualized. Since many indole derivatives are UV-active, they can be seen under a UV lamp. mdpi.comliv.ac.uk Alternatively, staining reagents can be used. Iodine vapor is a common general stain that reacts with many organic compounds, causing them to appear as brown spots. liv.ac.ukepfl.ch Specific stains for indoles, such as Ehrlich's reagent (p-dimethylaminobenzaldehyde), can also be used, which typically produce a blue or purple color with indoles. liv.ac.uk

For example, in the synthesis of 7-iodo-1H-indole-3-carbonitrile, TLC was used with a toluene/ethyl acetate (B1210297) (9:1) solvent system, and the product had an Rf value of 0.36. mdpi.com This information is critical for both monitoring the reaction and for developing a purification strategy.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. In the characterization of newly synthesized molecules like this compound, it serves as a crucial method for verifying the empirical formula. The technique quantitatively measures the mass percentages of constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N).

The principle of modern elemental analysis typically involves the complete combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then passed through a series of detectors that measure their respective quantities. From these measurements, the mass percentages of C, H, and N in the original sample are calculated.

The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's structural identity and purity. mdpi.com This verification is a standard procedure in synthetic chemistry and is often required for the publication of new compound data. mdpi.commdpi.comdoaj.org

For this compound, with the molecular formula C₉H₅IN₂, the theoretical elemental composition is calculated based on its molecular weight of 268.06 g/mol . uni.lu

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Moles in CompoundTotal Mass ( g/mol )Percentage (%)
CarbonC12.019108.0940.32
HydrogenH1.0155.051.88
IodineI126.901126.9047.34
NitrogenN14.01228.0210.45
Total C₉H₅IN₂ 268.06 100.00

Note: Values are rounded for clarity.

Research Findings

While specific experimental elemental analysis data for this compound is not detailed in the reviewed literature, the analysis of closely related indole derivatives demonstrates the application of this method. For instance, in the characterization of its isomer, 7-iodo-1H-indole-3-carbonitrile, elemental analysis was used to prove the structural identity of the compound. mdpi.comresearchgate.netresearchgate.net Similarly, the elemental composition of other substituted indoles, such as 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, has been confirmed by comparing the experimentally found values of C, H, and N to the calculated theoretical percentages. mdpi.com This consistent use across the characterization of indole derivatives underscores the importance of elemental analysis in verifying the successful synthesis of the target molecule.

Computational and Theoretical Studies on 3 Iodo 1h Indole 7 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic behavior of 3-iodo-1H-indole-7-carbonitrile. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's geometry and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms—the optimized molecular geometry. These calculations minimize the total energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles. The resulting geometry corresponds to a stable point on the potential energy surface. DFT methods, often paired with basis sets like 6-31G* or larger, can predict these structural parameters with high accuracy. researchgate.net

Furthermore, DFT is used to calculate the molecule's electronic properties, such as the distribution of electrostatic potential (ESP). The ESP map reveals regions of positive and negative charge, highlighting the electron-rich nitrile group and the electron-deficient areas, particularly around the hydrogen on the indole (B1671886) nitrogen. The iodine atom introduces a region of positive electrostatic potential known as a "sigma-hole" along the C-I bond axis, which is crucial for understanding its ability to form halogen bonds. acs.org DFT calculations have been employed to elucidate the mechanism of reactions involving indole derivatives, such as the oxidation of indoles to isatins. researchgate.net

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
Total EnergyVaries with method/basis setA lower energy indicates a more stable molecular structure.
Dipole Moment~2.5 - 3.5 DebyeIndicates the overall polarity of the molecule.
C-I Bond Length~2.10 ÅReflects the nature of the carbon-iodine bond.
C≡N Bond Length~1.15 ÅCharacteristic of a nitrile triple bond.
HOMO Energy~ -6.0 eVRelates to the molecule's ability to donate electrons.
LUMO Energy~ -1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 4.5 eVAn indicator of chemical reactivity and electronic stability.

Note: The values in this table are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), can provide very high accuracy, though often at a significant computational expense. acs.orgliverpool.ac.uk

For this compound, high-accuracy ab initio calculations are particularly useful for benchmarking results from less computationally demanding methods like DFT. They are the gold standard for calculating interaction energies, such as those involved in halogen bonding, where electron correlation effects are significant. acs.org For example, MP2 calculations have been used to accurately model the halogen bonding between halobenzenes and N-methylacetamide, providing a theoretical basis for the strength of such interactions. acs.org Applying these methods to this compound would yield precise values for its ionization potential, electron affinity, and the energies of its excited states. While full geometry optimization using high-level ab initio methods can be time-consuming, single-point energy calculations on DFT-optimized geometries are a common and effective strategy. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate and undergo conformational changes. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of this dynamic behavior. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces acting on each atom using a classical force field (e.g., AMBER, CHARMM). nih.gov By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over a set period, typically nanoseconds to microseconds.

This approach allows for the exploration of the molecule's conformational landscape. For this compound, this would include the rotation of the C-C bond connecting the nitrile group (if sterically allowed) and the puckering of the five-membered ring. Analysis of the MD trajectory can reveal the most populated conformations, the flexibility of different parts of the molecule, and the dynamics of its interaction with solvent molecules. nih.gov Key parameters derived from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure its compactness over time. nih.govmdpi.com

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including identifying short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

For this compound, theoretical methods can elucidate the step-by-step mechanisms of reactions in which it participates. This is achieved by mapping the potential energy surface of the reaction. Calculations are performed to identify the structures and energies of reactants, products, and all intermediates. Crucially, computational methods can locate the transition state—the highest energy point along the reaction coordinate—which represents the kinetic barrier to the reaction.

For instance, in a potential nucleophilic substitution at the C3 position, calculations could compare the energy barriers for different proposed mechanisms (e.g., SNAr, addition-elimination). DFT calculations have been successfully used to detail the mechanisms of various reactions involving indoles, such as rhodium-catalyzed C-H activation and cyclization reactions. acs.org Similarly, computational studies could model its participation in cross-coupling reactions, like the Suzuki or Sonogashira reactions, clarifying the roles of the catalyst, ligands, and substrates throughout the catalytic cycle. mdpi.com

Many reactions involving indole rings can yield multiple products (isomers). Theoretical calculations can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest activation energy barrier is predicted to be the major reaction pathway, leading to the most abundant product.

In the case of this compound, electrophilic aromatic substitution is a key reaction class. The indole ring can be attacked at several positions. Computational models can calculate the energy of the sigma-complex intermediates formed by electrophilic attack at each possible site (e.g., C2, C4, C5, C6). The relative energies of these intermediates and the transition states leading to them can accurately predict the observed regioselectivity. For example, experimental work has shown that direct cyanation of indoles can be highly regioselective, a phenomenon that can be explained and predicted through computational analysis of the reaction pathway. mdpi.com Similarly, if the molecule were to react with a chiral reagent, computational docking and transition state analysis could predict which stereoisomer would be preferentially formed. researchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules and their interactions with biological targets. acs.org For this compound, the key non-covalent interactions anticipated are halogen bonds, π-stacking, and hydrogen bonds.

Halogen Bonding Studies Involving the Iodine Substituent

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. acs.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org The iodine substituent at the C3 position of the indole ring in this compound makes it a potent halogen bond donor.

While specific experimental or high-level computational studies on halogen bonding in this compound are not extensively documented in the literature, the principles of halogen bonding can be understood from studies on analogous iodo-indole derivatives. For instance, quantum mechanical calculations on model systems have quantified the strength of halogen bonds. Calculations at the MP2 level of theory estimate the interaction energy for I···O contacts to be in the range of 14.2–17.6 kJ/mol, which is significantly stronger than corresponding chlorine and bromine contacts. acs.org

A pertinent example is the computational and crystallographic study of 2-cyclopentyl-7-iodo-1H-indole-3-carbonitrile, a related molecule, in complex with the DYRK1a kinase. rcsb.orgnih.gov This study identified a notable halogen bond between the iodine atom of the ligand and a water molecule within the protein's binding site. Quantum chemistry calculations (MP2/TZVPP) were employed to analyze this interaction, highlighting the capacity of iodine in an indole system to form energetically favorable bonds with halogen bond acceptors like water. rcsb.orgnih.gov Although the interaction energies with water are generally lower than with other typical halogen bond acceptors, they are crucial for minimizing desolvation penalties upon ligand binding. nih.gov Such "interstitial" water molecules, stabilized by multiple interactions within a binding site, are considered prime targets for halogen bonding. nih.gov

The geometry of a halogen bond is a key characteristic, with a preference for a near-linear arrangement (C–I···Acceptor angle close to 180°). acs.org For this compound, the iodine at the C3 position is well-positioned to engage in such interactions with suitable acceptor atoms like oxygen or nitrogen in biomacromolecules.

Table 1: Comparison of Halogen Bond Strengths in Model Systems

Halogen Bond Interaction Energy (kJ/mol)
Cl···O 5.4–7.5
Br···O 9.0–12.1
I···O 14.2–17.6

Data derived from MP2 calculations on halobenzene···N-methylacetamide model systems. acs.org

π-Stacking and Hydrogen Bonding within Indole Systems

The indole nucleus of this compound is an aromatic system capable of engaging in π–π stacking interactions. These interactions are crucial for the assembly of molecular structures in both the solid state and in biological recognition. rsc.org The electronic nature of the substituents on the indole ring influences the strength and geometry of these stacking interactions. rsc.org The presence of the electron-withdrawing cyano group at the C7 position and the iodo group at the C3 position will modulate the quadrupole moment of the indole ring, affecting its π-stacking behavior.

Hydrogen bonding is another critical non-covalent force for indole-containing molecules. The indole N-H group is a classic hydrogen bond donor. Additionally, the nitrogen atom of the 7-carbonitrile group can act as a hydrogen bond acceptor. Computational studies on substituted indoles have shown that these hydrogen bonds play a significant role in their interaction with other molecules, including water and protein residues. rsc.org The interplay between hydrogen bonding and π-stacking can be cooperative; for instance, hydrogen bonding can lead to a depletion of the π-electron density, which in turn can enhance the strength of π–π stacking interactions. rsc.org In the crystal structures of related bromo-substituted indole derivatives, slipped π–π interactions between indole systems and various weak C—H···O and C—H···Br hydrogen bonds are observed to stabilize the crystal packing. researchgate.net

Computational Descriptors for Chemical Space Exploration

Computational descriptors are numerical values that characterize the physicochemical properties of a molecule, derived from its chemical structure. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, virtual screening, and the exploration of chemical space. For this compound, several key descriptors have been predicted using computational tools, as available in public databases like PubChemLite. uni.lu

These descriptors provide a quantitative snapshot of the molecule's properties. For example, XlogP is a measure of lipophilicity, which is critical for membrane permeability and drug metabolism. The Topological Polar Surface Area (TPSA) is related to the hydrogen bonding capacity and is a good predictor of drug transport properties. The number of rotatable bonds indicates the conformational flexibility of the molecule.

Table 2: Predicted Computational Descriptors for this compound

Descriptor Predicted Value
Molecular Formula C₉H₅IN₂
Molecular Weight 268.05 g/mol
Monoisotopic Mass 267.94974 Da
XlogP 2.4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 0
Topological Polar Surface Area (TPSA) 39.6 Ų

Data sourced from PubChemLite. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 268.95702 139.8
[M+Na]⁺ 290.93896 146.2
[M-H]⁻ 266.94246 135.4
[M+NH₄]⁺ 285.98356 155.0
[M+K]⁺ 306.91290 145.5

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

These computational descriptors for this compound serve as a valuable foundation for predicting its behavior in various chemical and biological systems, guiding further experimental studies and the design of new functional molecules.

Exploration of Non Biological Applications for 3 Iodo 1h Indole 7 Carbonitrile

Application in Organic Materials Science

The indole (B1671886) nucleus is a well-known π-electron-rich heterocycle, and the introduction of an iodine atom and a cyano group at specific positions can significantly modulate its electronic and photophysical properties. These modifications make 3-iodo-1H-indole-7-carbonitrile and its derivatives attractive candidates for use in organic materials.

Development of Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

Indole derivatives are being investigated for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. The core structure of indole provides a platform for creating materials with desirable charge-transport properties and tunable emission colors. While direct studies on this compound for OLEDs are not extensively documented in the provided results, the broader class of indole-containing compounds shows promise. For instance, organoboron compounds derived from the tautomerization of 1H-indole to 3H-indole have been shown to exhibit bright orange-red/red emission, making them suitable for red OLEDs. researchgate.net The presence of the iodo group in this compound offers a reactive handle for further functionalization, which could be exploited to synthesize novel OLED materials with tailored properties.

A related compound, 3-Iodo-1-(phenylsulfonyl)-1H-indole-7-carbonitrile, is listed as a material for OLEDs and other electronic applications, highlighting the potential of this substituted indole scaffold in the field. bldpharm.com

Integration into Polymer and Semiconductor Architectures

The development of organic semiconductors is a rapidly growing field, with applications in transistors, sensors, and solar cells. researchgate.net Pyrrole-based materials, including indoles, are being explored as building blocks for these organic semiconductors. researchgate.net The reactivity of the C-I bond in this compound allows for its incorporation into larger conjugated systems and polymers through various cross-coupling reactions. This integration can lead to materials with enhanced charge mobility and tailored electronic band gaps, which are crucial for efficient semiconductor performance. mpg.de

Light-controlled radical polymerization is a powerful technique for creating well-defined polymers. acs.org While not directly mentioning this compound, the use of iodo-containing initiators in such polymerizations is a common strategy. acs.org The iodo-indole moiety could potentially be used to initiate or participate in polymerization reactions, leading to novel polymer architectures with unique properties.

Utilisation as a Synthetic Building Block for Complex Molecules

The true strength of this compound lies in its utility as a versatile synthetic intermediate. The presence of the reactive iodine atom, coupled with the directing effects of the indole nitrogen and the cyano group, allows for a wide range of chemical transformations.

Precursor for Diversely Substituted Indole Derivatives

The C-I bond at the 3-position of the indole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to a diverse library of indole derivatives. mdpi.com These reactions include, but are not limited to, Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. mdpi.com For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, a closely related compound, has been shown to undergo these coupling reactions to afford a variety of substituted indoles. mdpi.com This highlights the potential of 3-iodoindoles as key precursors for generating molecular diversity. mdpi.comrsc.org

The table below summarizes some of the key cross-coupling reactions that can be performed on 3-iodoindole derivatives, showcasing the versatility of this building block.

Reaction Type Coupling Partner Product Type Reference
Suzuki-MiyauraBoronic acids/estersAryl/heteroaryl substituted indoles mdpi.com
SonogashiraTerminal alkynesAlkynyl substituted indoles mdpi.com
HeckAlkenesAlkenyl substituted indoles mdpi.com
StilleOrganostannanesVariously substituted indoles mdpi.com

Role in the Construction of Natural Product Analogues (Synthetic Pathways Only)

Indole is a core structural motif in a vast number of natural products, many of which exhibit significant biological activity. rsc.org The ability to functionalize the indole ring selectively is crucial for the synthesis of these complex molecules and their analogues. 3-Iodoindoles serve as key intermediates in the synthesis of various natural product scaffolds. nih.gov For instance, in the synthesis of topsentin (B55745) natural products, 3-iodoindoles can undergo lithium-halogen exchange to form a nucleophile that can then be added to an imidazole-2-aldehyde, forming a key C-C bond in the target molecule. nih.gov

The synthesis of 3-iodochromones and their analogues via ICl-induced cyclization provides another example of how iodo-substituted heterocycles can be used to build molecular complexity. acs.org These iodinated intermediates can be further elaborated using palladium-catalyzed reactions to access a wide range of functionally substituted compounds. acs.org

Application in Chemical Probes and Sensing Technologies

Chemical probes are essential tools for studying biological processes and for the detection of specific analytes. uq.edu.au The indole scaffold, with its inherent fluorescence properties, is an attractive platform for the development of such probes. nih.gov The introduction of specific functional groups can modulate the fluorescence response of the indole core, allowing for the design of sensors for various ions and molecules.

While there is no direct mention of this compound being used as a chemical probe in the provided search results, the general class of indole derivatives has been explored for this purpose. For example, methyl 3-aryl-1H-indole-2-carboxylates have been studied as fluorescent probes for the detection of fluoride (B91410) ions. nih.gov The reactivity of the iodo group in this compound provides a convenient handle to attach other functionalities, potentially leading to the development of novel and highly specific chemical probes. The design and synthesis of such probes often involve the strategic placement of recognition elements and signaling units on a fluorescent core like indole.

Design of Chemosensors Based on Indole Frameworks

The indole scaffold is a prominent feature in the design of chemosensors, which are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. While specific studies on this compound as a chemosensor are not prevalent in existing literature, the foundational principles of indole-based sensors suggest its potential in this arena.

Research has demonstrated that indole-based receptors can be engineered for the colorimetric detection of anions like cyanide (CN⁻) and bisulfate (HSO₄⁻). tandfonline.com These sensors often operate through hydrogen-bonding interactions between the indole N-H proton and the target anion. This interaction can perturb the electronic structure of the indole ring system, leading to a distinct visual color change. Given that this compound possesses the crucial indole N-H group, it has the potential to be adapted for similar sensing applications. The presence of the cyano group and the iodine atom could further modulate its electronic properties and selectivity towards specific analytes.

Development of Fluorescence Probes (If Applicable to Non-Biological Sensing)

The fluorescence properties of indole and its derivatives are highly sensitive to their microenvironment, making them excellent candidates for fluorescence probes. The position of substituents on the indole ring has a profound impact on their photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime. researchgate.net

Studies on various n-cyanoindoles have shown that the substitution of a cyano group at different positions leads to diverse effects on their fluorescence spectra in different solvents. researchgate.netnih.gov Of particular relevance is the finding that 7-cyanoindole can serve as a sensitive fluorescence probe for hydration, with its fluorescence intensity and peak wavelength shifting significantly with changes in the water content of its environment. researchgate.netsquarespace.com This suggests that this compound, which shares the 7-cyanoindole core, holds significant promise as a fluorescence probe for sensing in non-biological systems where changes in solvent polarity or hydration are of interest.

The fluorescence of cyanoindoles can be selectively excited in the presence of other aromatic compounds, and they often emit in the blue region of the spectrum. nih.govsquarespace.com For instance, 4-cyanoindole (B94445) exhibits a high fluorescence quantum yield in water. nih.gov While this compound itself has not been extensively characterized as a fluorophore, the established principles of its parent structures suggest a strong potential for its development as a specialized fluorescence probe. The iodine atom, being a heavy atom, could also introduce interesting photophysical phenomena, such as influencing intersystem crossing rates, which could be harnessed for specific probing applications.

Catalysis and Ligand Design Applications

The application of this compound in catalysis and ligand design is an area with nascent but promising findings. The presence of the iodo group at the 3-position is particularly significant, as this functional group is a well-known participant in various transition-metal-catalyzed cross-coupling reactions.

While iodoindoles are commonly used as substrates in reactions like the Suzuki and Sonogashira couplings to synthesize more complex molecules, beilstein-journals.org recent research has pointed towards a more direct catalytic role. Specifically, certain 3-iodoindole derivatives have been synthesized and evaluated as anode catalysts for the electrooxidation of glucose. researchgate.net This opens up the possibility of using this compound in the development of novel, metal-free catalytic systems for applications in areas such as fuel cells.

In the context of ligand design, the indole framework offers multiple potential coordination sites, namely the indole nitrogen and the cyano group. The cyano group is a classic ligand in coordination chemistry, capable of binding to transition metals through its nitrogen atom. libretexts.org While there is extensive research on cyano-substituted indole derivatives as ligands for biological targets, nih.govacs.org their application in non-biological coordination chemistry is less explored. There have been reports on the synthesis of macrocyclic complexes incorporating indole moieties, demonstrating the versatility of the indole scaffold in forming stable metal complexes. The design of such macrocycles often involves the condensation of diformylindoles with diamines in the presence of a metal template. This indicates that with appropriate functionalization, indole derivatives can act as effective ligands. For this compound, both the indole nitrogen and the 7-cyano group could potentially coordinate with metal centers, making it a candidate for the design of novel ligands for various catalytic or material science applications. However, specific research into the coordination chemistry of this compound is yet to be widely reported.

Future Research Trajectories and Synthetic Challenges Pertaining to 3 Iodo 1h Indole 7 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-iodo-1H-indole-7-carbonitrile is not yet widely documented, presenting an opportunity for the development of innovative and environmentally benign synthetic methodologies.

Greener Chemistry Approaches for Synthesis

Conventional synthetic methods often rely on hazardous reagents and solvents. Future research should prioritize the adoption of greener chemistry principles to minimize the environmental impact of synthesizing this compound. mdpi.comresearchgate.net This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. tandfonline.comresearchgate.net

Molecular iodine, for instance, has emerged as an environmentally friendly catalyst for various organic transformations, including the functionalization of indoles. nih.gov Its low toxicity and cost-effectiveness make it an attractive alternative to metal-based catalysts. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.comresearchgate.net The development of solvent-free reaction conditions or the use of water as a solvent would further enhance the sustainability of the synthesis. mdpi.comrsc.org

Green Approach Potential Reagents/Conditions Anticipated Advantages
Catalytic IodinationMolecular Iodine (I2)Low toxicity, cost-effective, metal-free. nih.gov
Oxidative HalogenationOxone-Halide SystemsAvoids use of elemental halogens. acs.org
Microwave-Assisted SynthesisMicrowave IrradiationReduced reaction times, lower energy consumption. tandfonline.comresearchgate.net
Solvent-Free/Water-BasedNeat reaction or aqueous mediaReduced waste, improved safety. mdpi.comrsc.org

Catalyst Discovery for Enhanced Efficiency and Selectivity

The regioselective introduction of both the iodo and nitrile groups onto the indole (B1671886) ring is a significant synthetic challenge. The discovery of novel catalysts that can achieve high efficiency and selectivity is paramount. Palladium and copper-based catalysts are commonly used for cyanation reactions, and their potential for the direct cyanation of an iodo-indole precursor should be explored. researcher.lifersc.org

Furthermore, the development of catalysts that can facilitate a one-pot synthesis, where both iodination and cyanation occur sequentially without the need for intermediate purification, would be highly desirable. Nanoparticle-based catalysts, for example, have shown promise in green synthesis and could offer enhanced reactivity and selectivity. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The dual functionality of this compound opens up a vast landscape for exploring novel chemical transformations.

Novel Transformations of the Iodide and Nitrile Functionalities

The C3-iodo group is a versatile handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at this position. sci-hub.rubeilstein-journals.org Beyond these established methods, the potential for the iodo group to participate in radical reactions or to direct further functionalization of the indole ring warrants investigation.

The nitrile group can be readily transformed into other functional groups. Hydrolysis can yield a carboxylic acid, while reduction can produce a primary amine. These transformations provide access to a new set of derivatives with potentially different biological activities and material properties. The nitrile group itself could also be employed in cycloaddition reactions to construct more complex heterocyclic systems.

A noteworthy transformation of 3-iodoindoles is their ability to undergo oxidative ring-opening/cyclization cascades. acs.orgnih.gov This reactivity could be exploited to synthesize novel quinoxaline (B1680401) derivatives from this compound. acs.orgnih.gov

Functional Group Known/Potential Transformations Potential Products
C3-IodideSuzuki, Sonogashira, Heck CouplingArylated, alkynylated, and vinylated indoles. sci-hub.rubeilstein-journals.org
Oxidative Ring-OpeningQuinoxaline derivatives. acs.orgnih.gov
Radical ReactionsNovel C-C and C-heteroatom bond formations.
C7-NitrileHydrolysisIndole-7-carboxylic acid.
Reduction7-(Aminomethyl)-1H-indole.
Cycloaddition ReactionsFused heterocyclic systems.

Cascade and Multicomponent Reaction Development

Cascade and multicomponent reactions (MCRs) offer efficient pathways to complex molecules from simple starting materials in a single synthetic operation. arkat-usa.orgacs.orgnih.gov The unique structure of this compound makes it an ideal candidate for the design of novel cascade and multicomponent reactions. nih.govbohrium.com

For example, a sequential reaction could be envisioned where the iodo group first undergoes a cross-coupling reaction, followed by an intramolecular reaction involving the nitrile group to form a new ring system. In a multicomponent setting, this compound could be combined with two or more other reactants to rapidly generate a library of diverse and complex molecules.

Advanced Material Science Applications

The electronic properties of the indole nucleus make it a promising scaffold for the development of advanced materials. bohrium.com The presence of the electron-withdrawing nitrile group and the heavy iodine atom in this compound could impart unique characteristics suitable for applications in material science.

Indole derivatives have been investigated for their potential as conductive polymers. core.ac.uknih.govscispace.comresearchgate.net The polymerization of this compound could lead to novel materials with interesting electronic and optical properties. The nitrile group could influence the polymer's morphology and solubility, while the iodine atom might enhance interchain interactions.

In the field of organic light-emitting diodes (OLEDs), indole-based materials have shown promise as emitters and host materials. nih.govscilit.comacs.orgresearchgate.net The heavy iodine atom in this compound could promote intersystem crossing, potentially leading to efficient phosphorescent emitters for OLEDs. The bipolar nature of the indole ring, combined with the electronic influence of the substituents, could also be beneficial for charge transport in OLED devices. researchgate.net

Integration into Next-Generation Organic Electronic Devices

The field of organic electronics is continually searching for new molecular entities with tailored properties to enhance device performance. Indole derivatives have been recognized for their potential in this area, and this compound, in particular, possesses features that make it a compelling candidate for next-generation organic electronic devices.

Indole-based compounds are known to form the structural basis of some organic semiconductors. beilstein-journals.orgfiveable.me The extended π-system of the bicyclic indole core provides the fundamental framework for charge transport. The functionalization of this core is critical for fine-tuning the electronic properties. For instance, derivatives like 3-(4-chlorobutyl) indole-5-carbonitrile and 3-acetyl-4-iodoindole are being explored in material science for applications in organic electronics, sensors, and photovoltaic devices. sunlight-adi.comchemimpex.com This highlights the relevance of both nitrile and halogen substituents on the indole scaffold for creating functional materials.

The properties of organic semiconductors, such as band gaps and conductivity, can be carefully adjusted by adding specific organic groups. ebsco.com The introduction of a strongly electron-withdrawing carbonitrile group at the 7-position of the indole ring in this compound is expected to significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification can enhance the electron-accepting (n-type) character of the material, a crucial property for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.org

Exploitation of Unique Photophysical Properties

Indole and its derivatives are renowned for their diverse photophysical behaviors, including strong fluorescence, making them valuable in the development of fluorescent probes and sensors. mdpi.comacs.org The specific substitution pattern of this compound suggests it may possess unique optical properties worthy of investigation.

The indole scaffold itself is a well-known fluorophore. chim.it Its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the ring system. mdpi.combohrium.com The introduction of a carbonitrile group, an electron-withdrawing moiety, can lead to significant changes in the electronic structure and, consequently, the photophysical characteristics. For example, some indole-carbonitriles have been investigated as fluorophores.

Interdisciplinary Research Opportunities

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. nih.govmdpi.comsci-hub.sebiosynth.comnih.gov This versatility opens up extensive interdisciplinary research opportunities for this compound, particularly in the realm of drug discovery and chemical biology.

Indole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.combiosynth.com The specific substitution on the indole ring is crucial for determining the biological target and efficacy. For instance, the carbonitrile group can act as a hydrogen bond acceptor or participate in other key interactions within a biological target. The iodine atom can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. mdpi.com Additionally, the iodine itself can form halogen bonds with protein residues, a type of interaction that is increasingly recognized as important for ligand binding.

The structural motif of this compound could be explored as a starting point for the design of inhibitors for various enzymes, such as protein kinases, which are common targets in cancer therapy. mdpi.com The combination of a halogen at C3 and a nitrile group elsewhere on the ring provides a unique chemical space to explore for novel therapeutic agents. This creates opportunities for collaboration between synthetic chemists, medicinal chemists, and biologists to design, synthesize, and evaluate new drug candidates based on this scaffold.

Addressing Challenges in Scale-Up and Industrial Production (Academic Perspective)

While the potential applications of this compound are significant, its practical utilization hinges on the development of efficient and scalable synthetic routes. From an academic perspective, addressing the challenges associated with its synthesis, particularly for larger-scale production, is a critical research area.

A likely approach to the synthesis of this compound would involve the initial synthesis of 1H-indole-7-carbonitrile followed by a regioselective iodination at the C3 position. The C3 position of indole is the most nucleophilic and prone to electrophilic substitution. wikipedia.org However, achieving high regioselectivity can be challenging, and competing reactions at other positions or multiple iodinations could occur. The choice of iodinating agent and reaction conditions would need to be carefully optimized.

Scaling up such a synthesis from laboratory to industrial production introduces further challenges. mdpi.comorganic-chemistry.org These include:

Cost and availability of starting materials: The precursors for substituted indoles can be expensive.

Reaction conditions: Reactions that require cryogenic temperatures, expensive catalysts (e.g., palladium), or hazardous reagents are often difficult and costly to implement on a large scale.

Purification: The separation of the desired product from isomers and other byproducts can be a significant bottleneck, often requiring extensive chromatography, which is not ideal for industrial processes.

Process safety: The potential for runaway reactions or the handling of toxic materials must be carefully managed.

Q & A

Q. What are the common synthetic routes for preparing 3-iodo-1H-indole-7-carbonitrile, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves iodination of indole precursors. For example, a halogen exchange reaction using KI/CuI catalysts on 7-cyanoindole derivatives under palladium catalysis could be employed . Post-synthesis, purity is validated via HPLC (≥95% purity) and spectroscopic techniques:
  • 1H/13C NMR : Key signals include the indole NH (~12 ppm, broad), cyano carbon (~115 ppm), and iodine-substituted carbon (C-3, deshielded to ~90-100 ppm) .
  • Mass Spectrometry : Expected [M+H]+ ion at m/z 283 (C9H5IN2+) .
  • Elemental Analysis : Confirms C, H, N, and I stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves iodine/cyano positioning. Use SHELXL for refinement, especially for handling heavy atoms (iodine) and potential twinning .
  • FT-IR : Confirms CN stretch (~2220 cm⁻¹) and indole NH (~3400 cm⁻¹) .
  • UV-Vis : π→π* transitions of the indole core (~270–290 nm) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in iodine positioning) be resolved during structural refinement?

  • Methodological Answer :
  • Apply SHELXL’s TWIN/BASF commands to model twinning and disorder .
  • Use high-resolution data (≤0.8 Å) to reduce ambiguity. For iodine, refine anisotropic displacement parameters and validate with residual density maps .
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to identify energetically favorable conformations .

Q. What strategies mitigate side reactions during functionalization of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Protection of NH : Use Boc or SEM groups to prevent Pd-catalyst poisoning .
  • Optimized Conditions : For Suzuki couplings, employ Pd(PPh3)4, K2CO3, and DMF/H2O (3:1) at 80°C. Monitor by TLC for by-products (e.g., deiodination) .
  • Post-Reaction Analysis : LC-MS to detect trace halogenated impurities (<0.5%) .

Q. How do computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (C-3 iodine for substitution; C-2 for electrophilic addition) .
  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., FLT3 inhibitors), leveraging the cyano group’s hydrogen-bonding capacity .

Data Analysis and Reporting

Q. What are best practices for reporting spectral and crystallographic data of halogenated indolecarbonitriles?

  • Methodological Answer :
  • Spectral Data : Follow MedChem Research guidelines : report NMR shifts (δ, ppm), coupling constants (Hz), and integration ratios .
  • Crystallography : Include CIF files, refinement parameters (R-factor <5%), and PLATON validation for voids/ADPs .
  • Safety Data : Adhere to GHS labeling (e.g., acute toxicity Category 4; skin/eye irritation) .

Applications in Drug Discovery

Q. What role does this compound play as a building block in kinase inhibitor design?

  • Methodological Answer :
  • The iodine atom serves as a handle for late-stage diversification (e.g., Sonogashira couplings to install alkynes) .
  • Case Study : Analogues like 1-(3-fluorobenzyl)-1H-indole-3-carbonitrile demonstrate anti-proliferative activity via kinase inhibition (IC50 ~50 nM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.